molecular formula C7H12O8S B7819158 o-Sulfobenzoic acid trihydrate

o-Sulfobenzoic acid trihydrate

Cat. No.: B7819158
M. Wt: 256.23 g/mol
InChI Key: FJKFHQJQWJNXOQ-UHFFFAOYSA-N
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Description

o-Sulfobenzoic acid trihydrate: is an organic compound with the molecular formula C₇H₁₂O₈S. It is a derivative of benzoic acid where a sulfonic acid group is attached to the ortho position of the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Sulfobenzoic acid trihydrate can be synthesized through the hydrolysis of saccharin with concentrated hydrochloric acid. The process involves boiling saccharin in water and hydrochloric acid until a clear solution is obtained. The solution is then cooled to allow the crystals to form, which are collected and purified .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: o-Sulfobenzoic acid trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfonamides .

Scientific Research Applications

Chemistry: o-Sulfobenzoic acid trihydrate is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of other sulfonic acid derivatives and is used in the preparation of cocrystals .

Biology and Medicine: In biological and medical research, this compound is used to study enzyme inhibition and protein interactions. It has applications in the development of pharmaceuticals and as a model compound in biochemical studies .

Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical intermediates. It is also employed in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of o-sulfobenzoic acid trihydrate involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in nucleophilic substitution reactions, affecting the structure and function of biological molecules .

Comparison with Similar Compounds

Uniqueness: o-Sulfobenzoic acid trihydrate is unique due to its specific hydration state, which affects its solubility, stability, and reactivity. The presence of the sulfonic acid group also imparts distinct chemical properties, making it valuable in various applications .

Properties

IUPAC Name

2-sulfobenzoic acid;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S.3H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;;;/h1-4H,(H,8,9)(H,10,11,12);3*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKFHQJQWJNXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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